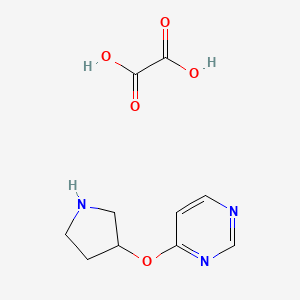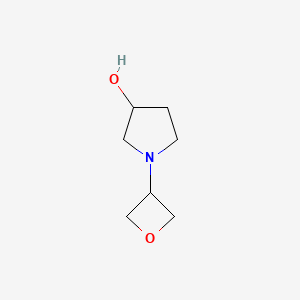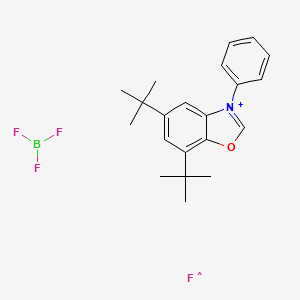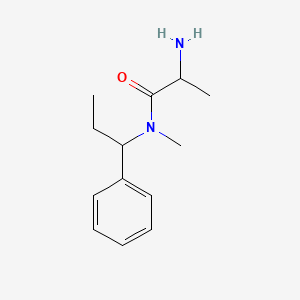![molecular formula C8H13N5O4 B14791150 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/structure/B14791150.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taribavirin, also known as viramidine, is an antiviral drug currently in Phase III human trials. It is a prodrug of ribavirin, which means it is metabolized in the body to produce the active drug ribavirin. Taribavirin is active against a variety of DNA and RNA viruses and is being developed primarily for the treatment of chronic hepatitis C . It has better liver-targeting properties compared to ribavirin and a shorter half-life in the body due to less penetration and storage in red blood cells .
Métodos De Preparación
The preparation of taribavirin involves several synthetic routes and reaction conditions. One method uses ribavirin or tetraacetyl ribose as the starting material. The condensation reaction temperature can be as high as 150°C or above, making it challenging for industrial production . Another method involves using brevibacterium acetylicum ATCC 39311 as a strain for fermentation, followed by catalyst substrate reaction, ammonolysis reaction, and purification. This method is milder, has lower raw material costs, and achieves a higher yield of taribavirin .
Análisis De Reacciones Químicas
Taribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include adenosine kinase for phosphorylation and inosine monophosphate dehydrogenase for inhibition . The major products formed from these reactions are ribavirin mono-, di-, and triphosphate metabolites .
Aplicaciones Científicas De Investigación
Taribavirin has a wide range of scientific research applications. In medicine, it is being developed for the treatment of chronic hepatitis C due to its antiviral properties . It has also shown potential in treating other viral infections such as influenza . In cancer research, taribavirin-loaded pegylated-lipid nanoparticles have been studied for their antiproliferative effects on breast cancer cells . Additionally, taribavirin has been investigated for its role in inhibiting p38MAPK protein, which is involved in various cellular processes .
Mecanismo De Acción
Taribavirin is metabolized by the liver into its active metabolite, ribavirin. Ribavirin is phosphorylated intracellularly by adenosine kinase to form ribavirin mono-, di-, and triphosphate metabolites . Ribavirin triphosphate is a potent competitive inhibitor of inosine monophosphate dehydrogenase, viral RNA polymerase, and messenger RNA guanylyltransferase . These actions result in a reduction of intracellular guanosine triphosphate pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome, causing lethal mutagenesis and a decrease in viral infectivity .
Comparación Con Compuestos Similares
Taribavirin is similar to other antiviral compounds such as ribavirin, favipiravir, and arbidol . Compared to ribavirin, taribavirin has better liver-targeting properties and a shorter half-life in the body . Favipiravir and arbidol are also antiviral agents but have different mechanisms of action and target different viruses . Taribavirin’s unique property of being a prodrug of ribavirin allows it to have reduced toxicity and better efficacy in targeting liver cells .
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKZSTHOYNWEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine](/img/structure/B14791107.png)

![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14791113.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
![2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14791130.png)
![5-[3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14791142.png)
